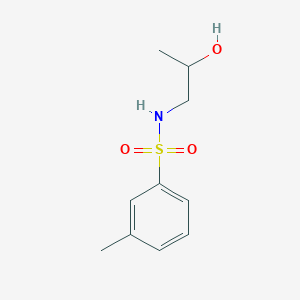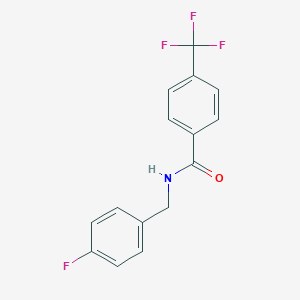![molecular formula C12H12N2OS B263535 N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
N-[2-(2-thienyl)ethyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-thienyl)ethyl]nicotinamide, also known as TTNE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. TTNE is a derivative of nicotinamide, a form of vitamin B3 that has been shown to have numerous health benefits. The synthesis method of TTNE involves the reaction of 2-thiopheneethanamine with nicotinoyl chloride.
Wirkmechanismus
The mechanism of action of N-[2-(2-thienyl)ethyl]nicotinamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death. Inhibition of PARP has been shown to induce cell death in cancer cells. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell death. This compound has also been shown to reduce inflammation in animal models of arthritis. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-thienyl)ethyl]nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using the method described above. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for several diseases. However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. More research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Zukünftige Richtungen
There are several future directions for N-[2-(2-thienyl)ethyl]nicotinamide research. One potential direction is to study the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage and administration of this compound for therapeutic use. Another potential direction is to study the potential use of this compound in combination with other therapeutic agents. This compound has been shown to have anti-cancer properties, and it may be effective in combination with other anti-cancer agents. Finally, more research is needed to determine the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis method of N-[2-(2-thienyl)ethyl]nicotinamide involves the reaction of 2-thiopheneethanamine with nicotinoyl chloride. The reaction is carried out in anhydrous tetrahydrofuran at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been used in several studies to obtain this compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-thienyl)ethyl]nicotinamide has been the subject of scientific research due to its potential therapeutic benefits. Several studies have shown that this compound has anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C12H12N2OS |
|---|---|
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c15-12(10-3-1-6-13-9-10)14-7-5-11-4-2-8-16-11/h1-4,6,8-9H,5,7H2,(H,14,15) |
InChI-Schlüssel |
VMWNPRLDFTXJRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2 |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)









